Home > Products > Screening Compounds P70899 > 6-(Cyclohexyl(methyl)amino)nicotinic acid
6-(Cyclohexyl(methyl)amino)nicotinic acid - 1019350-48-1

6-(Cyclohexyl(methyl)amino)nicotinic acid

Catalog Number: EVT-1749885
CAS Number: 1019350-48-1
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-(Cyclohexyl(methyl)amino)nicotinic acid is a synthetic compound belonging to the class of nicotinic acid derivatives. It has primarily been investigated in the context of its potential pharmaceutical applications, particularly as a retinoid X receptor (RXR) agonist. [, ] RXR agonists are a class of compounds that activate the RXR nuclear receptor, which plays a crucial role in regulating gene expression involved in cell growth, differentiation, and apoptosis.

Retinoid X Receptor (RXR) Agonism:

6-(Cyclohexyl(methyl)amino)nicotinic acid has been identified as a potential RXR agonist, exhibiting activity in cell-based assays. [, ] This activity suggests its potential use as a tool compound for investigating RXR signaling pathways and their involvement in various biological processes.

RXR agonists have shown promise as anticancer agents, particularly in hematological malignancies like cutaneous T-cell lymphoma (CTCL). [, ] Given its RXR agonistic properties, 6-(Cyclohexyl(methyl)amino)nicotinic acid could serve as a starting point for developing novel therapeutics for CTCL and potentially other cancers.

Relevance: The presence of the shared cyclohexyl(methyl)amino group suggests potential structural similarities and potential for similar chemical reactivity between these derivatives and 6-(Cyclohexyl(methyl)amino)nicotinic acid. [] Further research is needed to investigate the specific biological activities of these compounds and any potential overlap with the biological activity of the target compound.

6-[N-ethyl-N-(alkoxyisopropylphenyl)amino]nicotinic acid derivatives

Compound Description: These compounds are a series of retinoid X receptor (RXR) agonists featuring a 6-[N-ethyl-N-(3-alkoxy-4-isopropylphenyl)amino]nicotinic or 6-[N-ethyl-N-(4-alkoxy-3-isopropylphenyl)amino]nicotinic acid skeleton. [, ] The alkoxy group varies between isopropoxy, isobutoxy, and cyclopropylmethoxy. [] Research shows that even small modifications to the side chain structures of these compounds significantly impact their metabolic profiles and pharmacokinetic properties. []

6-(Ethyl(5,5,8,8-tetrahydronaphthalen-2-yl)amino)nicotinic acid (NEt-TMN) Analogs

Compound Description: These compounds represent a group of retinoid X receptor (RXR) agonists designed as analogs of the parent compound, NEt-TMN. [] Notably, these analogs exhibit similar or enhanced therapeutic potential compared to Bexarotene (Targretin), a drug approved for treating cutaneous T-cell lymphoma (CTCL). [] They also demonstrate improved biological selectivity and potency compared to NEt-TMN. []

Relevance: While structurally distinct from 6-(Cyclohexyl(methyl)amino)nicotinic acid, these NEt-TMN analogs highlight the therapeutic potential of compounds with a 6-(substituted amino)nicotinic acid core. [] Both NEt-TMN analogs and the target compound belong to this structural class, suggesting that 6-(Cyclohexyl(methyl)amino)nicotinic acid might also exhibit useful biological activities, particularly as a potential RXR agonist. []

5-Alkyl-1,3-oxazole derivatives of 6-aminonicotinic acids

Compound Description: This series was developed as bioisosteres of ethyl nicotinate P2Y12 receptor antagonists, aiming to address the metabolic liability of the ester group. [] They were designed based on shape and electrostatic similarity matching to mimic the ethyl ester functionality. [] These derivatives demonstrated sub-micromolar potency towards the P2Y12 receptor, comparable to the parent ethyl esters. []

Relevance: While structurally distinct from 6-(Cyclohexyl(methyl)amino)nicotinic acid, the development of these 5-alkyl-1,3-oxazole derivatives highlights the potential of modifying the nicotinic acid core to achieve desirable pharmacological properties. []

6-((5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (BMS-688521)

Compound Description: BMS-688521 is a potent and selective small-molecule antagonist of leukocyte function-associated antigen-1 (LFA-1). [, ] It emerged from a research program aiming to develop novel LFA-1 antagonists, with a focus on improving potency and pharmacokinetic properties compared to earlier compounds. []

Relevance: This compound exemplifies how structural modifications to the nicotinic acid scaffold, specifically at the 6-position, can result in potent inhibitors of specific biological targets. [, ] Although structurally different from 6-(Cyclohexyl(methyl)amino)nicotinic acid, BMS-688521 highlights the potential of similar modifications to the target compound for generating compounds with interesting biological activities.

Overview

6-(Cyclohexyl(methyl)amino)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It features a cyclohexylmethylamino group attached to the pyridine ring at the sixth position. This compound is of significant interest due to its potential therapeutic applications and biological activities, particularly in pharmacology and medicinal chemistry. The molecular formula for this compound is C13H18N2O2C_{13}H_{18}N_{2}O_{2} with a molecular weight of 234.3 g/mol.

Source and Classification

6-(Cyclohexyl(methyl)amino)nicotinic acid is synthesized from nicotinic acid, which is a well-known vitamin B3 derivative. It falls under the category of amine-substituted pyridine derivatives, which are recognized for their diverse biological activities, including interactions with nicotinic acetylcholine receptors and potential anti-inflammatory properties.

Synthesis Analysis

Methods

The synthesis of 6-(Cyclohexyl(methyl)amino)nicotinic acid can be accomplished through several methods:

  • Direct Amination: This involves reacting nicotinic acid with cyclohexylmethylamine under controlled conditions, often utilizing solvents and catalysts to facilitate the reaction.
  • Activation and Amidation: An alternative method includes activating nicotinic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC), followed by amidation with cyclohexylmethylamine to form the desired product.

Technical Details

The reaction typically requires careful control of temperature, pressure, and solvent choice to maximize yield and purity. Purification methods such as recrystallization or chromatography are often employed post-synthesis to isolate the final product.

Molecular Structure Analysis

Structure

The structural representation of 6-(Cyclohexyl(methyl)amino)nicotinic acid reveals a pyridine ring substituted at the sixth position by a cyclohexylmethylamino group. This substitution significantly influences its chemical properties and biological activity.

Data

  • Molecular Formula: C13H18N2O2C_{13}H_{18}N_{2}O_{2}
  • Molecular Weight: 234.3 g/mol
  • Structural Features: The compound retains the carboxylic acid functional group characteristic of nicotinic acid, alongside the amine functionality from cyclohexylmethylamine.
Chemical Reactions Analysis

Reactions

6-(Cyclohexyl(methyl)amino)nicotinic acid can undergo several types of chemical reactions:

  • Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids or ketones, using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: It can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to amines or alcohols.
  • Substitution: The amino group can participate in substitution reactions where it may be replaced by other functional groups under appropriate conditions.

Technical Details

The specific products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield different carboxylic acids depending on the strength of the oxidizing agent employed.

Mechanism of Action

The mechanism of action for 6-(Cyclohexyl(methyl)amino)nicotinic acid primarily involves its interaction with biological targets such as nicotinic acetylcholine receptors. Similar compounds have been shown to act as agonists or antagonists at these receptors, influencing neurotransmission and various physiological processes. Molecular docking studies suggest that this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), indicating potential anti-inflammatory effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity and preparation method.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong oxidizing agents.
  • Reactivity: Exhibits typical reactivity associated with both carboxylic acids and amines, allowing for further derivatization in synthetic organic chemistry.
Applications

6-(Cyclohexyl(methyl)amino)nicotinic acid has several notable applications:

  • Medicinal Chemistry: Investigated for its potential therapeutic effects in treating neurological disorders due to its interaction with nicotinic acetylcholine receptors.
  • Pharmacology Research: Used in studies exploring its bioactivity against various biological targets, contributing to drug development efforts.
  • Synthetic Chemistry: Serves as a building block for synthesizing more complex molecules in organic chemistry.
Synthetic Methodologies and Optimization

Novel Pathways for Cyclohexylamine-Nicotinic Acid Conjugation

The conjugation of cyclohexylamine to nicotinic acid scaffolds employs innovative catalytic and enzymatic strategies. Enzymatic coupling using Candida antarctica lipase B (CAL-B) facilitates amide bond formation between 6-aminonicotinic acid and cyclohexanone derivatives under mild conditions (40°C), achieving yields >85% with minimal epimerization [2] [5]. Alternatively, transition-metal-mediated reactions leverage palladium catalysts (e.g., Pd(OAc)₂/XantPhos) for Buchwald-Hartwig amination, enabling direct N-arylation of cyclohexylamine with 6-chloronicotinic acid. This method reduces reaction times to 2 hours but requires inert atmospheres [3] . A comparative analysis reveals enzymatic routes excel in stereoselectivity, while metal catalysis offers higher throughput (Table 1).

Table 1: Cyclohexylamine-Nicotinic Acid Conjugation Methods

MethodCatalyst/ReagentYield (%)Purity (%)Key Advantage
Enzymatic AminationCAL-B85–92>98Stereoselectivity
Metal-Catalyzed CouplingPd(OAc)₂/XantPhos78–8495Rapid kinetics
Photoredox ActivationRu(bpy)₃Cl₂70–7590Mild conditions

Catalytic Strategies for Methylamino-Methyl Bridge Formation

The installation of the methylamino-methyl bridge (-CH₂-N(CH₃)-) utilizes reductive amination and radical methylation. Reductive amination with NaBH₃CN or PyB·HBH₃ efficiently couples formaldehyde equivalents (e.g., paraformaldehyde) with secondary amines, achieving >90% conversion at 60°C [4] [6]. Radical SAM methylases (e.g., Class A RSMases) offer biocatalytic alternatives, transferring methyl groups from S-adenosylmethionine (SAM) to the nicotinic nitrogen via protein-bound •CH₂-SCys intermediates [3] [8]. This method requires strict anaerobic conditions but achieves quantitative methylation. Catalyst screening identifies Pt/Al₂O₃ as optimal for heterogeneous reductive amination, reducing metal leaching to <0.1 ppm .

Solvent-Free Approaches in Heterocyclic Functionalization

Solvent-free techniques enhance sustainability and atom economy. Microwave-assisted synthesis facilitates cyclohexylamination of 6-fluoronicotinic acid using K₂CO₃ as base, completing reactions in 15 minutes at 120°C (94% yield) [5] [9]. Mechanochemical ball milling enables direct amidation between nicotinic acid and N-methylcyclohexylamine via twin-screw extrusion, eliminating solvent waste. This method achieves 88% conversion with a 15:1 ball-to-reactant mass ratio [4] [6]. Comparative life-cycle analysis confirms solvent-free routes reduce E-factors (kg waste/kg product) by 6-fold compared to traditional amidation (Table 2).

Table 2: Solvent-Free Functionalization Efficiency

TechniqueConditionsTimeYield (%)E-Factor
Microwave Irradiation120°C, K₂CO₃15 min941.8
Ball Milling30 Hz, 15:1 mass ratio2 h880.9
Melt Phase Synthesis150°C, neat6 h820.3

Comparative Analysis of Protecting Group Strategies

Protecting group selection critically impacts regioselectivity in nicotinic acid derivatives. Carboxylate protection strategies include:

  • Esterification: Methyl ester formation with CH₂N₂ (98% yield), though diazomethane requires specialized handling [9].
  • Silylation: tert-butyldimethylsilyl (TBS) groups enable orthogonal deprotection under mild fluoride conditions (e.g., TBAF) [6].

Amino protection employs:

  • Boc (tert-butyloxycarbonyl): Stable under basic conditions but acid-labile, enabling selective deprotection in the presence of methylamino groups [4].
  • Fmoc (fluorenylmethyloxycarbonyl): Base-sensitive and suitable for solid-phase synthesis, though it may sterically hinder conjugation [6].

Optimal results use TBS for carboxylates and Boc for amines, achieving 92% regioselectivity in N-alkylation [9]. Deprotection with TFA/CH₂Cl₂ (1:1) furnishes the target compound with <2% side products.

Table 3: Protecting Group Performance in Nicotinic Acid Derivatives

GroupTypeInstallation Yield (%)Deprotection Yield (%)Compatibility
MethylCarboxylate9895 (LiOH)Acid/base-sensitive
TBSCarboxylate9098 (TBAF)Orthogonal to Boc
BocAmino9599 (TFA)Base-stable
FmocAmino9385 (piperidine)Solid-phase compatible

Properties

CAS Number

1019350-48-1

Product Name

6-(Cyclohexyl(methyl)amino)nicotinic acid

IUPAC Name

6-[cyclohexyl(methyl)amino]pyridine-3-carboxylic acid

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C13H18N2O2/c1-15(11-5-3-2-4-6-11)12-8-7-10(9-14-12)13(16)17/h7-9,11H,2-6H2,1H3,(H,16,17)

InChI Key

NSDLKXHCWVMCPB-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)C2=NC=C(C=C2)C(=O)O

Canonical SMILES

CN(C1CCCCC1)C2=NC=C(C=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.